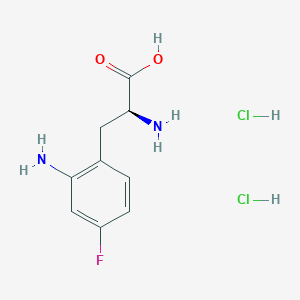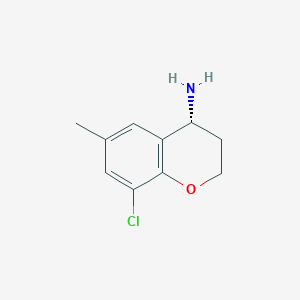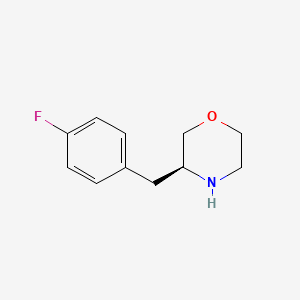
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride is a synthetic amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and L-alanine.
Condensation Reaction: The initial step involves a condensation reaction between 2-amino-4-fluorobenzaldehyde and L-alanine in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired amino acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired purity levels.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl compounds.
科学研究应用
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It affects pathways related to neurotransmitter synthesis and signal transduction, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-(2-amino-4-chlorophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-bromophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-iodophenyl)propanoic acid
Uniqueness
The presence of the fluorophenyl group in (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride imparts unique chemical and biological properties compared to its analogs with different halogen substitutions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule in various research applications.
属性
分子式 |
C9H13Cl2FN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11FN2O2.2ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;;/h1-2,4,8H,3,11-12H2,(H,13,14);2*1H/t8-;;/m0../s1 |
InChI 键 |
GEQARSTZFHTKPZ-JZGIKJSDSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)



![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)


